REACTION_SMILES
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[C:13](=[O:14])([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[NH:20][CH2:21][CH2:22][CH2:23][C:24](=[O:25])[OH:26].[CH3:1][CH2:2][NH2:3].[Cl:27][CH2:28][Cl:29].[nH:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[n:11][n:12]1>>[CH3:1][CH2:2][NH:3][C:24]([CH2:23][CH2:22][CH2:21][NH:20][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]nnc2c1
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Name
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Type
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product
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Smiles
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CCNC(=O)CCCNC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |